molecular formula C8H14ClN3O2S B13999156 1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea CAS No. 33022-01-4

1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea

Cat. No.: B13999156
CAS No.: 33022-01-4
M. Wt: 251.73 g/mol
InChI Key: XPJOIOLIBUKQBN-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chloroethyl group, a nitroso group, and a tetrahydrothiopyran ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea typically involves the reaction of 1-(2-chloroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea with nitrosating agents under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure the successful formation of the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the chloroethyl group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea involves its interaction with molecular targets such as enzymes and DNA. The nitroso group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The chloroethyl group can also participate in alkylation reactions, further contributing to its activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea: Lacks the nitroso group, resulting in different chemical and biological properties.

    1-(2-Chloroethyl)-1-nitroso-3-(methyl)urea: Contains a methyl group instead of the tetrahydrothiopyran ring, leading to variations in reactivity and applications.

Uniqueness

1-(2-Chloroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea is unique due to the presence of both the nitroso group and the tetrahydrothiopyran ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

33022-01-4

Molecular Formula

C8H14ClN3O2S

Molecular Weight

251.73 g/mol

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-(thian-4-yl)urea

InChI

InChI=1S/C8H14ClN3O2S/c9-3-4-12(11-14)8(13)10-7-1-5-15-6-2-7/h7H,1-6H2,(H,10,13)

InChI Key

XPJOIOLIBUKQBN-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC(=O)N(CCCl)N=O

Origin of Product

United States

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